N-(2,3-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dimethylphenyl group, a pyrrole ring, and a triazole ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with suitable aldehydes or ketones.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by linking the triazole and pyrrole rings with the dimethylphenyl group through a sulfanyl bridge.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially altering their electronic properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyrrole derivatives.
Substitution: Functionalized aromatic derivatives with various substituents.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2,3-dimethylphenyl)-2-{[5-propyl-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2,3-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H23N5OS |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS/c1-4-8-17-21-22-19(24(17)23-11-5-6-12-23)26-13-18(25)20-16-10-7-9-14(2)15(16)3/h5-7,9-12H,4,8,13H2,1-3H3,(H,20,25) |
InChI Key |
HOHNDEQYCKNHBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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